Ethyl(1-phenylethyl)benzene

Description

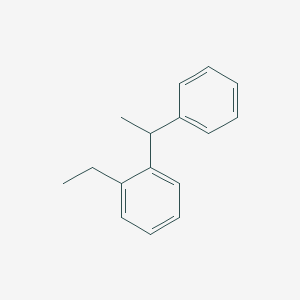

Structure

3D Structure

Properties

CAS No. |

18908-70-8 |

|---|---|

Molecular Formula |

C16H18 |

Molecular Weight |

210.31 g/mol |

IUPAC Name |

1-ethyl-2-(1-phenylethyl)benzene |

InChI |

InChI=1S/C16H18/c1-3-14-9-7-8-12-16(14)13(2)15-10-5-4-6-11-15/h4-13H,3H2,1-2H3 |

InChI Key |

SCKLXKXVABYWRC-UHFFFAOYSA-N |

SMILES |

CCC1=CC=CC=C1C(C)C2=CC=CC=C2 |

Canonical SMILES |

CCC1=CC=CC=C1C(C)C2=CC=CC=C2 |

Other CAS No. |

35254-73-0 |

Synonyms |

1-(2-Ethylphenyl)-1-phenylethane |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Ethyl(1-phenylethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and properties of Ethyl(1-phenylethyl)benzene. The document details a common synthetic route, presents key physical and chemical properties in a structured format, and outlines standard characterization methodologies.

Introduction

Ethyl(1-phenylethyl)benzene is an aromatic hydrocarbon of interest in organic synthesis and as a potential intermediate in the development of novel chemical entities. Its structure, consisting of a benzene ring substituted with both an ethyl group and a 1-phenylethyl group, gives rise to several positional isomers (ortho, meta, and para), each potentially conferring distinct physical and biological properties. This guide will focus on the synthesis of a mixture of these isomers via a standard electrophilic aromatic substitution reaction and provide available data for specific isomers.

Synthesis of Ethyl(1-phenylethyl)benzene

The most common and industrially relevant method for the synthesis of alkylated benzenes is the Friedel-Crafts alkylation.[1][2] This reaction involves the electrophilic substitution of a hydrogen atom on an aromatic ring with an alkyl group.[1][2] For the synthesis of Ethyl(1-phenylethyl)benzene, a plausible approach is the reaction of ethylbenzene with styrene in the presence of a Lewis acid catalyst.

Reaction Principle

The Friedel-Crafts alkylation of ethylbenzene with styrene proceeds via the formation of a carbocation intermediate from styrene, which then attacks the electron-rich ethylbenzene ring. The ethyl group is an ortho-, para-directing activator, leading to a mixture of 1-ethyl-2-(1-phenylethyl)benzene and 1-ethyl-4-(1-phenylethyl)benzene as the major products, with the meta-isomer formed in smaller amounts.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of Ethyl(1-phenylethyl)benzene, based on established Friedel-Crafts alkylation procedures.

Materials:

-

Ethylbenzene (reactant and solvent)

-

Styrene (reactant)

-

Anhydrous Aluminum Chloride (AlCl₃) (catalyst)

-

Hydrochloric Acid (HCl), dilute aqueous solution

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dichloromethane (or other suitable organic solvent for extraction)

Procedure:

-

To a stirred, cooled (0-5 °C) solution of excess ethylbenzene and a catalytic amount of anhydrous aluminum chloride, slowly add styrene dropwise. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

After the addition is complete, continue stirring at room temperature for 2-4 hours to ensure the reaction goes to completion.

-

Quench the reaction by slowly adding the reaction mixture to a beaker of ice-cold dilute hydrochloric acid.

-

Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the excess ethylbenzene and solvent by distillation under reduced pressure.

-

The resulting crude product, a mixture of Ethyl(1-phenylethyl)benzene isomers, can be purified by fractional distillation or column chromatography.

Data Presentation: Physical and Chemical Properties

The following table summarizes the available quantitative data for isomers of Ethyl(1-phenylethyl)benzene. Note that some data are computed and may vary slightly from experimental values.

| Property | 1-Ethyl-2-(1-phenylethyl)benzene | 1-Ethyl-4-(2-phenylethyl)benzene | General Ethyl(1-phenylethyl)benzene |

| CAS Number | 18908-70-8[3] | 64800-83-5[4] | 35254-73-0 |

| Molecular Formula | C₁₆H₁₈[3] | C₁₆H₁₈[4] | C₁₆H₁₈ |

| Molecular Weight | 210.31 g/mol [3] | 210.31 g/mol [4] | 210.314 g/mol |

| Boiling Point | Not available | Not available | 293.5 °C at 760 mmHg |

| Density | Not available | Not available | 0.96 g/cm³ |

| Flash Point | Not available | Not available | 133 °C |

| Refractive Index | Not available | Not available | 1.55 |

| LogP (computed) | 5.6[4] | 5.6[4] | 4.40080 |

Characterization

The synthesized Ethyl(1-phenylethyl)benzene isomers can be characterized using a variety of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for confirming the structure of the different isomers by analyzing the chemical shifts and splitting patterns of the aromatic and aliphatic protons and carbons.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound, confirming the molecular formula.[3]

-

Infrared (IR) Spectroscopy: Can be used to identify the characteristic C-H stretching and bending vibrations of the aromatic rings and alkyl groups.[3]

Mandatory Visualizations

Synthesis Workflow

Caption: Synthesis workflow for Ethyl(1-phenylethyl)benzene.

Relationship between Synthesis and Properties

Caption: Influence of synthesis on the properties of the product.

References

- 1. rsc.org [rsc.org]

- 2. 1-Ethynyl-4-(phenylethynyl)benzene | C16H10 | CID 11275700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Ethyl-2-(1-phenylethyl)benzene | C16H18 | CID 87844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzene, 1-ethyl-4-(2-phenylethyl)- | C16H18 | CID 92369 - PubChem [pubchem.ncbi.nlm.nih.gov]

Characterization of Ethyl(1-phenylethyl)benzene Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, separation, and characterization of the ortho, meta, and para isomers of Ethyl(1-phenylethyl)benzene. These compounds are of interest in organic synthesis and as potential intermediates in the development of novel chemical entities. This document outlines detailed experimental protocols, presents key physical and spectroscopic data in a comparative format, and illustrates the logical workflow for their analysis.

Synthesis of Ethyl(1-phenylethyl)benzene Isomers

The synthesis of Ethyl(1-phenylethyl)benzene isomers is most commonly achieved through the Friedel-Crafts alkylation of ethylbenzene with a suitable C8 electrophile, such as styrene or 1-phenylethanol. The reaction is typically catalyzed by a Lewis acid, like aluminum chloride (AlCl₃), or a strong protic acid, such as sulfuric acid (H₂SO₄). The choice of catalyst and reaction conditions can influence the isomeric distribution of the products.

The reaction proceeds via an electrophilic aromatic substitution mechanism. The ethyl group on the benzene ring is an ortho-, para-directing activator. Therefore, the alkylation of ethylbenzene is expected to yield a mixture of ortho- and para-substituted products, with the meta isomer being a minor component. Steric hindrance from the ethyl group may favor the formation of the para isomer over the ortho isomer.

General Experimental Protocol: Friedel-Crafts Alkylation of Ethylbenzene with Styrene

Materials:

-

Ethylbenzene (anhydrous)

-

Styrene (inhibitor removed)

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (e.g., 0.1 eq.) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of styrene (1.0 eq.) in anhydrous ethylbenzene (used in excess, e.g., 5.0 eq.) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash successively with 1 M hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product, a mixture of Ethyl(1-phenylethyl)benzene isomers, can be purified and the isomers separated by fractional distillation under reduced pressure or by column chromatography on silica gel.

Isomer Separation and Purification

The separation of the ortho, meta, and para isomers of Ethyl(1-phenylethyl)benzene can be achieved using chromatographic techniques, primarily gas chromatography (GC) for analysis and preparative GC or fractional distillation for purification of larger quantities.

Gas Chromatography (GC) Protocol

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Capillary column suitable for the separation of aromatic hydrocarbons (e.g., a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane).

Typical GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C) and hold.

-

Injection Volume: 1 µL of a dilute solution of the isomer mixture in a suitable solvent (e.g., dichloromethane or hexane).

The isomers will elute at different retention times based on their boiling points and interaction with the stationary phase. Generally, the para isomer is expected to have a slightly different retention time compared to the ortho and meta isomers due to its more linear shape.

Physicochemical and Spectroscopic Characterization

A combination of physical property measurements and spectroscopic analysis is essential for the unambiguous identification and characterization of each Ethyl(1-phenylethyl)benzene isomer.

Physical Properties

The following table summarizes some of the reported physical properties for the Ethyl(1-phenylethyl)benzene isomers. It is important to note that experimentally determined values can vary based on purity and measurement conditions.

| Property | ortho-Isomer (1-ethyl-2-(1-phenylethyl)benzene) | meta-Isomer (1-ethyl-3-(1-phenylethyl)benzene) | para-Isomer (1-ethyl-4-(1-phenylethyl)benzene) |

| CAS Number | 18908-70-8[1] | 18908-71-9[2] | 77989-25-4 (for the related styrenyl derivative) |

| Molecular Formula | C₁₆H₁₈[1] | C₁₆H₁₈ | C₁₆H₁₈ |

| Molecular Weight | 210.31 g/mol [1] | 210.31 g/mol | 210.31 g/mol |

| Boiling Point | 293.5 °C at 760 mmHg (Predicted)[3] | Data not available | Data not available |

| Density | 0.96 g/cm³ (Predicted)[3] | Data not available | Data not available |

| Refractive Index | 1.55 (Predicted) | Data not available | Data not available |

Spectroscopic Data

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the Ethyl(1-phenylethyl)benzene isomers. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for distinguishing between the ortho, meta, and para substitution patterns.

General Expected ¹H NMR Features:

-

Ethyl Group: A triplet for the methyl protons (~1.2 ppm) and a quartet for the methylene protons (~2.6 ppm).

-

1-Phenylethyl Group: A doublet for the methyl protons (~1.6 ppm) and a quartet for the methine proton (~4.1 ppm).

-

Aromatic Protons: A complex multiplet pattern in the range of ~7.0-7.4 ppm. The specific splitting patterns will differ for each isomer due to the different symmetry and coupling relationships of the aromatic protons.

General Expected ¹³C NMR Features:

-

Aliphatic Carbons: Signals for the methyl and methylene carbons of the ethyl group, and the methyl and methine carbons of the 1-phenylethyl group will appear in the upfield region of the spectrum.

-

Aromatic Carbons: The number of distinct aromatic carbon signals will depend on the symmetry of the isomer. The para isomer, having the highest symmetry, will show the fewest aromatic signals. The ortho and meta isomers will exhibit more complex spectra with a greater number of signals.

Specific, experimentally verified ¹H and ¹³C NMR data for all three individual isomers are not consistently available in the public domain and would require experimental determination for definitive comparison.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for both separating the isomers and obtaining their mass spectra. The electron ionization (EI) mass spectra of the three isomers are expected to be very similar, as they are structural isomers.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 210).

-

Major Fragment Ions: The most prominent fragment is likely to be from the benzylic cleavage to form the stable 1-phenylethyl cation at m/z = 105. Another significant fragment would be the loss of a methyl group from the 1-phenylethyl moiety, leading to a fragment at m/z = 195. The tropylium ion at m/z = 91 is also a common fragment for alkylbenzenes. The base peak for the ortho isomer is reported to be at m/z = 195.[1]

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows in the characterization of Ethyl(1-phenylethyl)benzene isomers.

Conclusion

The characterization of Ethyl(1-phenylethyl)benzene isomers involves a systematic approach encompassing their synthesis via Friedel-Crafts alkylation, separation by chromatographic methods, and structural elucidation through a combination of spectroscopic techniques. While the synthesis is expected to predominantly yield ortho and para isomers, their baseline separation and individual characterization are crucial for understanding their distinct properties. This guide provides the foundational protocols and expected analytical outcomes to aid researchers in their investigation of these compounds. Further experimental work is required to populate a complete and verified dataset of their physicochemical and spectroscopic properties.

References

An In-depth Technical Guide to the Mass Spectrometry Analysis of Ethyl(1-phenylethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry analysis of Ethyl(1-phenylethyl)benzene. The content covers theoretical fragmentation patterns, experimental protocols, and data interpretation, designed to be a valuable resource for professionals in analytical chemistry and drug development.

Introduction to Ethyl(1-phenylethyl)benzene and its Mass Spectrometric Analysis

Ethyl(1-phenylethyl)benzene, with the molecular formula C18H22 and a molecular weight of 238.37 g/mol , is an aromatic hydrocarbon. Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds like Ethyl(1-phenylethyl)benzene by analyzing the mass-to-charge ratio (m/z) of its ions and fragment ions. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly suitable method for the analysis of volatile and semi-volatile organic compounds such as this.

Predicted Electron Ionization (EI) Mass Spectrum and Fragmentation Pattern

While a publicly available mass spectrum for Ethyl(1-phenylethyl)benzene is not readily found, its fragmentation pattern under electron ionization (EI) can be predicted based on the established fragmentation of similar aromatic hydrocarbons. Aromatic compounds are known for their stable molecular ion peaks due to the delocalized pi-electron system of the benzene ring.

The initial step in EI mass spectrometry is the ionization of the molecule to form a molecular ion (M+•).

M + e⁻ → M⁺• + 2e⁻

For Ethyl(1-phenylethyl)benzene (C18H22), the molecular ion peak would be observed at m/z 238.

Key Fragmentation Pathways:

The fragmentation of the molecular ion is driven by the stability of the resulting carbocations. The most likely fragmentation pathways involve cleavage at the benzylic positions, which are weakened by the adjacent phenyl groups.

-

Benzylic Cleavage: The most favorable cleavage is expected to occur at the C-C bond between the ethyl group and the main chain, and the bond between the phenylethyl group and the benzene ring, leading to the formation of stable benzylic cations.

-

Loss of an ethyl radical (•CH₂CH₃): This would result in a prominent peak at m/z 209. [C₁₈H₂₂]⁺• → [C₁₆H₁₇]⁺ + •CH₂CH₃

-

Loss of a benzyl radical (•CH₂C₆H₅): Cleavage of the bond connecting the phenylethyl group can lead to the formation of a tropylium ion (a rearranged benzyl cation), a very stable species, resulting in a peak at m/z 91. This is a very common fragment for compounds containing a benzyl moiety. [C₁₈H₂₂]⁺• → [C₇H₇]⁺ + •C₁₁H₁₅

-

Formation of a phenylethyl cation: Cleavage can also result in the formation of a phenylethyl cation at m/z 105. [C₁₈H₂₂]⁺• → [C₈H₉]⁺ + •C₁₀H₁₃

-

-

Other Fragments: The presence of a benzene ring will also likely give rise to a phenyl cation at m/z 77 ([C₆H₅]⁺) from the loss of a hydrogen atom from a benzene ring fragment.[1][2]

The following DOT script visualizes the predicted fragmentation pathway:

References

- 1. C8H10 mass spectrum of ethylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of ethylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl(1-phenylethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl(1-phenylethyl)benzene. Due to ambiguity in the common name, this document focuses on the most clearly identified isomer, 1-ethyl-2-(1-phenylethyl)benzene (CAS 35254-73-0) , for which reliable data is available. Information on other potential isomers is limited. This guide includes a summary of key physical constants, detailed experimental protocols for property determination, and an exploration of the chemical reactivity characteristic of alkylbenzenes, visualized through reaction pathway diagrams.

Introduction

Ethyl(1-phenylethyl)benzene encompasses a group of aromatic hydrocarbons with the molecular formula C₁₆H₁₈. These compounds are of interest in organic synthesis and as potential intermediates in the manufacturing of more complex molecules. Their physical and chemical properties are dictated by the substitution pattern of the ethyl and 1-phenylethyl groups on the benzene ring. This guide will primarily discuss the ortho-substituted isomer, 1-ethyl-2-(1-phenylethyl)benzene, while acknowledging the existence of its meta and para counterparts.

Physical Properties

The physical properties of 1-ethyl-2-(1-phenylethyl)benzene are summarized in the table below. These properties are crucial for handling, purification, and use in various experimental and industrial settings.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₈ | [1][2] |

| Molecular Weight | 210.31 g/mol | [1][2] |

| CAS Number | 35254-73-0 | [1][2] |

| Density | 0.96 g/cm³ | [1] |

| Boiling Point | 293.5 °C at 760 mmHg | [1] |

| Flash Point | 133 °C | [1] |

| Refractive Index | 1.55 | [1] |

| LogP (Octanol/Water Partition Coefficient) | 4.40 | [1] |

Chemical Properties and Reactivity

As an alkylbenzene, Ethyl(1-phenylethyl)benzene exhibits reactivity characteristic of this class of compounds. The benzene ring is activated towards electrophilic aromatic substitution, and the alkyl side chains are susceptible to oxidation at the benzylic positions.[3][4]

Electrophilic Aromatic Substitution

The alkyl groups on the benzene ring are activating and direct incoming electrophiles to the ortho and para positions relative to their own locations.[3] Due to steric hindrance from the bulky 1-phenylethyl group, substitution patterns can be complex.

Caption: General pathway for electrophilic aromatic substitution of Ethyl(1-phenylethyl)benzene.

Side-Chain Oxidation

The benzylic hydrogens on both the ethyl and 1-phenylethyl groups are susceptible to oxidation.[5] Strong oxidizing agents like potassium permanganate can oxidize the alkyl chains to carboxylic acids, provided a benzylic hydrogen is present.[5]

Caption: Oxidation of the alkyl side-chains of Ethyl(1-phenylethyl)benzene.

Experimental Protocols

Determination of Boiling Point (Micro Method)

This method is suitable for small quantities of the substance.

Apparatus:

-

Thiele tube

-

Thermometer (0-360 °C)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Mineral oil

-

Heating source (Bunsen burner or hot plate)

Procedure:

-

A small amount of Ethyl(1-phenylethyl)benzene is placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing mineral oil.[6]

-

The Thiele tube is gently heated, and the temperature is monitored.[6]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[6]

-

Heating is discontinued, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[6]

Caption: Workflow for the micro-determination of boiling point.

Determination of Density

The density of liquid Ethyl(1-phenylethyl)benzene can be determined using a pycnometer or by direct mass and volume measurements.

Apparatus:

-

Pycnometer (or a graduated cylinder and an analytical balance)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure (using graduated cylinder and balance):

-

The mass of a clean, dry graduated cylinder is measured using an analytical balance.[7]

-

A known volume of Ethyl(1-phenylethyl)benzene is added to the graduated cylinder. The volume is read from the bottom of the meniscus.[7]

-

The combined mass of the graduated cylinder and the liquid is measured.[7]

-

The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder.

-

The density is calculated by dividing the mass of the liquid by its volume.[8]

-

The measurement should be performed at a constant, recorded temperature, as density is temperature-dependent.[8]

Caption: Logical workflow for the determination of density.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of Ethyl(1-phenylethyl)benzene.

-

Mass Spectrometry (MS): GC-MS analysis would be the preferred method for separating and identifying isomers and any impurities. The mass spectrum of 1-ethyl-2-(1-phenylethyl)benzene is available in public databases.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would provide detailed information about the molecular structure, including the substitution pattern on the benzene ring and the connectivity of the alkyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for aromatic C-H bonds and aliphatic C-H bonds.

Conclusion

This technical guide has summarized the key physical and chemical properties of Ethyl(1-phenylethyl)benzene, with a focus on the 1-ethyl-2-(1-phenylethyl)benzene isomer. While specific experimental data for all isomers is not widely available, the provided general protocols and an understanding of the reactivity of alkylbenzenes offer a solid foundation for researchers and scientists working with this class of compounds. Further research is needed to fully characterize all isomers and explore their potential applications.

References

- 1. ethyl(1-phenylethyl)benzene | CAS#:35254-73-0 | Chemsrc [chemsrc.com]

- 2. 1-Ethyl-2-(1-phenylethyl)benzene | C16H18 | CID 87844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uoanbar.edu.iq [uoanbar.edu.iq]

An In-depth Technical Guide to the Isomers of Phenylethylbenzene and Their Identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and positional isomers of phenylethylbenzene, detailing their synthesis, spectroscopic characterization, and analytical separation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction to Phenylethylbenzene Isomers

Phenylethylbenzene, with the chemical formula C₁₄H₁₄, exists as several isomers differing in the connectivity of the phenyl and ethyl groups to the benzene ring, as well as the substitution pattern on the aromatic rings. These isomers can be broadly categorized into two main structural types: 1,1-diphenylethane and 1,2-diphenylethane. Furthermore, positional isomers exist where one of the phenyl groups is substituted, for instance, with a methyl group, leading to (tolyl)phenylethane isomers. The subtle structural differences among these isomers can lead to distinct physical, chemical, and biological properties, making their accurate identification crucial in various research and development settings.

Synthesis of Phenylethylbenzene Isomers

The synthesis of phenylethylbenzene isomers is primarily achieved through Friedel-Crafts alkylation and related reactions. The choice of reactants and catalysts is critical in directing the synthesis towards the desired isomer.

Synthesis of 1,1-Diphenylethane

1,1-Diphenylethane can be synthesized via the Friedel-Crafts reaction of benzene with styrene or 1,1-dichloroethane, typically using a Lewis acid catalyst such as aluminum chloride (AlCl₃) or an ionic liquid.[1][2]

Experimental Protocol: Synthesis of 1,1-Diphenylethane via Friedel-Crafts Alkylation with Styrene

-

Reaction Setup: A three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser is charged with anhydrous benzene and a Lewis acid catalyst (e.g., AlCl₃).

-

Addition of Styrene: Styrene is added dropwise to the stirred benzene-catalyst mixture at a controlled temperature, typically between 0 and 80 °C.[2]

-

Reaction: The reaction mixture is stirred for a specified period (e.g., 3-6 hours) to ensure complete reaction.[1]

-

Work-up: The reaction is quenched by the slow addition of water or a dilute acid. The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., Na₂SO₄).

-

Purification: The crude product is purified by vacuum distillation to yield pure 1,1-diphenylethane.

Synthesis of 1,2-Diphenylethane (Bibenzyl)

1,2-Diphenylethane is commonly synthesized through the Wurtz reaction of benzyl chloride with sodium metal.[3] Another method involves the hydrogenation of stilbene.

Experimental Protocol: Synthesis of 1,2-Diphenylethane via Wurtz Reaction

-

Reaction Setup: A round-bottom flask is fitted with a reflux condenser and charged with dry toluene and sodium metal.

-

Addition of Benzyl Chloride: Benzyl chloride is added to the reaction mixture.

-

Reaction: The mixture is heated under reflux until the reaction is complete.

-

Work-up: After cooling, the excess sodium is carefully decomposed with ethanol, followed by the addition of water. The organic layer is separated, washed, and dried.

-

Purification: The solvent is removed by distillation, and the resulting 1,2-diphenylethane can be further purified by recrystallization from ethanol.[4]

Synthesis of (Tolyl)phenylethane Isomers

The ortho-, meta-, and para-isomers of (tolyl)phenylethane can be synthesized via Friedel-Crafts alkylation of toluene with styrene or a suitable phenylethyl halide, using a Lewis acid catalyst. The isomer distribution is influenced by the reaction conditions and the directing effects of the methyl group on the toluene ring.

Experimental Workflow for Isomer Synthesis

Caption: Synthetic routes to phenylethylbenzene isomers.

Spectroscopic Identification of Isomers

Spectroscopic techniques are indispensable for the unambiguous identification and differentiation of phenylethylbenzene isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR Spectroscopy:

-

1,1-Diphenylethane: Exhibits a characteristic quartet for the methine proton (CH) and a doublet for the methyl protons (CH₃), in addition to the aromatic proton signals.

-

1,2-Diphenylethane: Shows a singlet for the four equivalent methylene protons (CH₂), along with the aromatic proton signals.

-

(Tolyl)phenylethane Isomers: The aromatic region of the ¹H NMR spectrum will show distinct splitting patterns depending on the substitution pattern (ortho, meta, para) of the tolyl group. The methyl group of the tolyl substituent will appear as a singlet.

¹³C NMR Spectroscopy:

The number and chemical shifts of the carbon signals in the ¹³C NMR spectrum are unique for each isomer, allowing for their differentiation. The symmetry of the molecule plays a significant role in determining the number of distinct carbon signals.

| Isomer | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |

| 1,1-Diphenylethane | ~4.1 (q, 1H, CH), ~1.6 (d, 3H, CH₃) | ~45 (CH), ~22 (CH₃), Aromatic: ~126-146 |

| 1,2-Diphenylethane | ~2.9 (s, 4H, CH₂) | ~38 (CH₂), Aromatic: ~126-142 |

| 1-(p-Tolyl)phenylethane | ~4.1 (q, 1H, CH), ~1.6 (d, 3H, CH₃), ~2.3 (s, 3H, Ar-CH₃) | ~44 (CH), ~22 (CH₃), ~21 (Ar-CH₃), Aromatic: ~126-145 |

Note: The chemical shifts are approximate and can vary depending on the solvent and instrument.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the isomers. While the molecular ion peak (m/z 182 for C₁₄H₁₄) will be the same for all isomers, their fragmentation patterns can differ, aiding in their identification.

-

1,1-Diphenylethane: A prominent fragment is often observed at m/z 167, corresponding to the loss of a methyl group ([M-15]⁺).[4]

-

1,2-Diphenylethane: A characteristic fragment is the tropylium ion at m/z 91, resulting from benzylic cleavage.

Logical Flow for Isomer Identification using MS

Caption: Decision tree for isomer identification via MS.

Infrared (IR) Spectroscopy

Infrared spectroscopy is particularly useful for distinguishing positional isomers of substituted benzenes based on the out-of-plane C-H bending vibrations in the 650-1000 cm⁻¹ region.

| Substitution Pattern | Characteristic C-H Out-of-Plane Bending (cm⁻¹) |

| Monosubstituted | 690-710 and 730-770 (strong) |

| Ortho-disubstituted | 735-770 (strong) |

| Meta-disubstituted | 690-710 (strong) and 750-810 (strong) and 860-900 (weak) |

| Para-disubstituted | 810-840 (strong) |

Chromatographic Separation of Isomers

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful techniques for the separation of phenylethylbenzene isomers.

Gas Chromatography (GC)

Capillary GC with a non-polar or medium-polarity stationary phase is effective for separating aromatic isomers.[5] The retention time of each isomer is a characteristic property under specific GC conditions. Coupling GC with a mass spectrometer (GC-MS) allows for both separation and identification of the isomers in a mixture.[6]

Experimental Protocol: GC-MS Analysis of Phenylethylbenzene Isomers

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Injector: Split/splitless injector at a temperature of 250-280 °C.

-

Oven Program: A temperature gradient program, for example, starting at 100 °C, holding for 2 minutes, then ramping to 280 °C at 10 °C/min, and holding for 5 minutes.

-

MS Detector: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-400.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with a C18 or a phenyl-based stationary phase can be used to separate phenylethylbenzene isomers. The choice of mobile phase (e.g., acetonitrile/water or methanol/water mixtures) and column chemistry is crucial for achieving optimal separation. Phenyl-based columns can offer enhanced selectivity for aromatic compounds through π-π interactions.[7]

Experimental Protocol: HPLC Analysis of Phenylethylbenzene Isomers

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) or a Phenyl-Hexyl column.

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.

-

Flow Rate: Typically 1.0 mL/min.

-

Detector: UV detector set at a wavelength where the aromatic rings absorb (e.g., 254 nm).

-

Temperature: Column oven set to a constant temperature (e.g., 30 °C).

Workflow for Chromatographic Separation and Identification

Caption: General workflow for isomer separation and identification.

Conclusion

The accurate identification of phenylethylbenzene isomers is essential for a wide range of scientific applications. This guide has provided a detailed overview of the synthesis, spectroscopic characterization (NMR, MS, IR), and chromatographic separation (GC, HPLC) of these isomers. By employing the experimental protocols and analytical strategies outlined herein, researchers can confidently identify and differentiate between the various structural and positional isomers of phenylethylbenzene.

References

- 1. researchgate.net [researchgate.net]

- 2. 1,1-Diphenylethylene(530-48-3) 1H NMR spectrum [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. 1,1-Diphenylethane | C14H14 | CID 11918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. rsc.org [rsc.org]

- 7. elementlabsolutions.com [elementlabsolutions.com]

Thermodynamic Properties of Substituted Diarylethanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of substituted diarylethanes. Given the sparse availability of a centralized, extensive experimental dataset for this broad class of compounds, this guide focuses on the foundational thermodynamic data of the parent molecule, 1,2-diphenylethane (bibenzyl), and details the robust experimental and computational methodologies required for determining these properties for its substituted derivatives. Understanding these thermodynamic parameters—namely the enthalpy of formation, standard entropy, and Gibbs free energy of formation—is crucial for applications in drug development, materials science, and chemical process design, as they govern molecular stability, reactivity, and intermolecular interactions.

Core Thermodynamic Concepts

The key thermodynamic properties that define the energetic landscape of a molecule are:

-

Standard Enthalpy of Formation (ΔH°f) : The change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It is a measure of the molecule's energetic stability.

-

Standard Molar Entropy (S°) : A measure of the randomness or disorder of a mole of a substance in its standard state. It is influenced by molecular complexity, symmetry, and conformational flexibility.

-

Standard Gibbs Free Energy of Formation (ΔG°f) : The free energy change that occurs when one mole of a compound is formed from its constituent elements in their standard states. It is the most definitive indicator of a molecule's thermodynamic stability at constant temperature and pressure and is calculated using the equation:

ΔG°f = ΔH°f - TΔS°f

where T is the absolute temperature and ΔS°f is the entropy of formation.

Data Presentation: Thermodynamic Properties of 1,2-Diphenylethane

The parent compound, 1,2-diphenylethane (also known as bibenzyl), serves as a crucial reference point. The following tables summarize its experimentally determined thermodynamic properties.

Table 1: Standard Molar Thermodynamic Properties of 1,2-Diphenylethane (Bibenzyl) at 298.15 K

| Property | Symbol | Phase | Value | Units | Reference |

| Enthalpy of Formation | ΔH°f | solid | 50.92 ± 0.76 | kJ/mol | [1] |

| Enthalpy of Formation | ΔH°f | gas | 71.5 | kJ/mol | [2] |

| Entropy of Formation | gas | 385 | J/mol·K | [2] | |

| Heat Capacity | Cp | solid | 253.764 | J/mol·K | [3] |

| Heat Capacity | Cp | liquid | 345 | J/mol·K | [2] |

Table 2: Phase Change Thermodynamics of 1,2-Diphenylethane

| Property | Symbol | Value | Units | Reference |

| Enthalpy of Fusion | ΔHfus | 18.7 | kJ/mol | [2] |

| Enthalpy of Vaporization | ΔHvap | 56.3 | kJ/mol | [2] |

Experimental Protocols for Determining Thermodynamic Properties

The determination of thermodynamic properties for substituted diarylethanes relies on precise calorimetric and analytical techniques.

Determination of Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation of an organic compound is typically determined indirectly from its standard enthalpy of combustion (ΔH°c). This is achieved using a bomb calorimeter.

Experimental Workflow: Bomb Calorimetry

Detailed Methodology:

-

Calibration: The heat capacity of the calorimeter (Ccal) is determined by combusting a known mass of a standard substance with a certified heat of combustion, typically benzoic acid.

-

Sample Preparation: A precisely weighed pellet (approximately 1 gram) of the substituted diarylethane is placed in the sample holder. A fuse wire of known length and material is attached to the electrodes, with the wire in contact with the sample.

-

Assembly and Pressurization: The bomb is sealed and purged of air, then filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Calorimetry: The bomb is submerged in a known mass of water in the calorimeter bucket. The system is allowed to reach thermal equilibrium. The sample is then ignited, and the temperature change of the water is recorded with high precision.

-

Corrections and Calculations: The raw temperature rise is corrected for heat contributions from the fuse wire combustion and the formation of nitric acid from residual nitrogen. The heat of combustion (q_comb) is calculated using: q_comb = Ccal * ΔT - q_corrections

-

Enthalpy of Combustion (ΔH°c): The molar enthalpy of combustion is calculated from q_comb and the moles of the sample.

-

Enthalpy of Formation (ΔH°f): The standard enthalpy of formation is then calculated using Hess's Law, by applying the following equation for the combustion of a C_a H_b O_c N_d compound:

ΔH°f (compound) = [a * ΔH°f (CO2) + (b/2) * ΔH°f (H2O)] - ΔH°c (compound)

The standard enthalpies of formation for CO2 and H2O are well-established values.

Determination of Standard Entropy

The absolute standard entropy (S°) of a substance is determined from heat capacity measurements from near absolute zero to the desired temperature (e.g., 298.15 K).

Experimental Workflow: Entropy Determination

Detailed Methodology:

-

Low-Temperature Calorimetry: The heat capacity (Cp) of the sample is measured as a function of temperature using an adiabatic calorimeter, starting from a very low temperature (e.g., near liquid helium temperature) up to the target temperature.

-

Phase Transitions: If the substance undergoes any phase transitions (e.g., solid-solid, melting, boiling) within the temperature range, the enthalpy of each transition (ΔH_trans) is measured, typically using differential scanning calorimetry (DSC).

-

Entropy Calculation: The absolute entropy at a given temperature T is calculated by integrating the heat capacity data and adding the entropy changes for any phase transitions:

S°(T) = ∫(from 0 to T_fus) (Cp(solid)/T) dT + ΔH_fus/T_fus + ∫(from T_fus to T) (Cp(liquid)/T) dT

The Third Law of Thermodynamics establishes that the entropy of a perfect crystal at absolute zero is zero, providing the starting point for this integration.

Computational Protocols for Thermodynamic Properties

With the advancement of computational chemistry, thermodynamic properties can be calculated with high accuracy, providing a valuable alternative or complement to experimental methods, especially for compounds that are difficult to synthesize or handle.

Computational Workflow: Ab Initio Thermochemistry

Detailed Methodology:

-

Geometry Optimization: The first step is to find the lowest energy structure of the molecule. This is typically done using Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d)).

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry at the same level of theory. This calculation confirms that the structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.

-

High-Accuracy Single-Point Energy: To obtain a more accurate electronic energy, a single-point energy calculation is performed on the optimized geometry using a more computationally expensive, high-level composite method like Gaussian-n theories (e.g., G3, G4) or Complete Basis Set (CBS) methods (e.g., CBS-QB3).

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is then calculated. A common approach is to use isodesmic reactions. An isodesmic reaction is a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides. This minimizes the error in the calculation. For a target molecule (T), the reaction would be:

T + R1 -> P1 + P2

where the thermodynamic properties of the reference molecules (R1, P1, P2) are known experimentally. The enthalpy of reaction (ΔH_rxn) is calculated from the computed energies. The enthalpy of formation of the target molecule is then derived:

ΔH°f(T) = [ΔH°f(P1) + ΔH°f(P2)] - ΔH°f(R1) - ΔH_rxn

-

Entropy and Gibbs Free Energy Calculation: The standard entropy (S°) is obtained directly from the frequency calculation, which includes translational, rotational, vibrational, and electronic contributions. The Gibbs free energy of formation (ΔG°f) can then be calculated using the computed ΔH°f and S°.

Influence of Substituents on Thermodynamic Properties

While a comprehensive dataset is lacking, the effect of substituents on the thermodynamic properties of diarylethanes can be inferred from established principles and data from related aromatic compounds.

-

Enthalpy of Formation:

-

Electron-donating groups (e.g., -OCH3, -CH3) generally lead to a more negative (or less positive) enthalpy of formation, indicating increased thermodynamic stability.

-

Electron-withdrawing groups (e.g., -NO2) often result in a less negative (or more positive) enthalpy of formation, reflecting decreased stability.

-

Halogens have a mixed effect. While they are electronegative, their size and polarizability also play a role. Generally, halogenation tends to make the enthalpy of formation more negative.

-

Steric hindrance between bulky substituents or between substituents and the diarylethane backbone can introduce strain, leading to a less favorable enthalpy of formation.

-

-

Entropy:

-

Molecular Mass and Size: Increasing the mass and size of the molecule by adding substituents generally increases the standard entropy.

-

Symmetry: Highly symmetrical molecules have lower entropy than less symmetrical isomers. The position of substituents can therefore significantly impact S°.

-

Conformational Flexibility: Substituents that can rotate freely (like a methoxy group) will increase the number of accessible conformations and thus increase the entropy.

-

Relevance in Drug Development

The thermodynamic properties of substituted diarylethanes are of significant interest in drug development, particularly for compounds that target specific biological pathways. For instance, some diarylethane derivatives are investigated for their role in modulating protein-protein interactions.

Logical Relationship: Thermodynamics and Drug-Receptor Binding

References

An In-depth Technical Guide to the Solubility of Ethyl(1-phenylethyl)benzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl(1-phenylethyl)benzene in organic solvents. Due to the limited availability of direct quantitative data for this specific compound in public literature, this guide establishes a theoretical solubility profile based on its chemical structure and available data for structurally analogous compounds. Furthermore, it offers detailed experimental protocols for determining the solubility of organic compounds, which are fully applicable to Ethyl(1-phenylethyl)benzene. This includes the widely recognized shake-flask method and subsequent quantitative analysis using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy.

Introduction to Ethyl(1-phenylethyl)benzene and Its Expected Solubility

Ethyl(1-phenylethyl)benzene, with the chemical formula C₁₆H₁₈, is an aromatic hydrocarbon. Its structure consists of a benzene ring substituted with an ethyl group and a 1-phenylethyl group. As a non-polar compound, it is expected to exhibit good solubility in non-polar organic solvents based on the principle of "like dissolves like". Solvents with low polarity, such as toluene, benzene, hexane, and diethyl ether, are predicted to be effective in dissolving Ethyl(1-phenylethyl)benzene. Conversely, its solubility in polar solvents, particularly water, is expected to be negligible.

Solubility Data of Structurally Similar Compounds

To provide a reasonable estimation of the solubility of Ethyl(1-phenylethyl)benzene, this guide presents data for structurally similar compounds, namely diphenylmethane and bibenzyl. These compounds share the characteristic of having multiple phenyl groups and a hydrocarbon backbone, making them suitable proxies for predicting solubility behavior.

Qualitative Solubility Data:

-

Diphenylmethane: Soluble in a range of organic solvents including ethanol, ether, chloroform, benzene, and cyclohexane.[1] It is noted to be insoluble in water.[2]

-

Bibenzyl: Soluble in ether, carbon disulfide, and hot ethanol, but practically insoluble in water.[3]

Quantitative Solubility Data:

The following table summarizes the available quantitative solubility data for bibenzyl in methanol at various temperatures.

| Solvent | Temperature (°C) | Solubility of Bibenzyl |

| Methanol | 20 | (Data from graph)[4] |

| Methanol | 25 | (Data from graph)[4] |

| Methanol | 30 | (Data from graph)[4] |

| Methanol | 35 | (Data from graph)[4] |

| Methanol | 40 | (Data from graph)[4] |

Note: The specific solubility values from the graphical representation in the cited source are to be extracted and inserted here.

Experimental Protocols for Solubility Determination

The following section details a standardized and widely accepted methodology for determining the solubility of an organic compound such as Ethyl(1-phenylethyl)benzene. The protocol is based on the shake-flask method, which is considered a reliable technique for measuring equilibrium solubility.[5][6]

The Shake-Flask Method

The shake-flask method involves saturating a solvent with a solute by agitation and then measuring the concentration of the dissolved solute in the solution.[7]

Materials:

-

Ethyl(1-phenylethyl)benzene (or the compound of interest)

-

Selected organic solvents of high purity

-

Analytical balance

-

Glass flasks with stoppers (e.g., Erlenmeyer flasks)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (HPLC or UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of Ethyl(1-phenylethyl)benzene to a flask containing a known volume of the chosen organic solvent. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

-

Equilibration: Seal the flask and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is established.[6]

-

Phase Separation: After the equilibration period, cease agitation and allow the solution to stand undisturbed for a period to allow the undissolved solid to sediment.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. To remove any suspended microparticles, filter the sample through a syringe filter into a clean vial.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the diluted sample using a calibrated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of the dissolved compound.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components in a mixture. For non-polar compounds like Ethyl(1-phenylethyl)benzene, a reversed-phase HPLC method is typically suitable.[8][9]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A non-polar stationary phase column, such as a C18 column.[9]

-

Mobile Phase: A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.[8]

-

Detection: UV detection at a wavelength where Ethyl(1-phenylethyl)benzene exhibits strong absorbance.

Procedure:

-

Method Development: Develop an HPLC method that provides good separation and a sharp peak for Ethyl(1-phenylethyl)benzene.

-

Calibration: Prepare a series of standard solutions of Ethyl(1-phenylethyl)benzene of known concentrations in the chosen solvent. Inject these standards into the HPLC system and construct a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Inject the diluted sample from the shake-flask experiment into the HPLC system and record the peak area.

-

Calculation: Determine the concentration of Ethyl(1-phenylethyl)benzene in the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Quantitative Analysis by UV-Vis Spectroscopy

For aromatic compounds, UV-Vis spectroscopy can be a straightforward and effective method for concentration determination, provided that the solvent does not absorb in the same region as the analyte.[10]

Instrumentation and Conditions:

-

UV-Vis Spectrophotometer: A dual-beam spectrophotometer is recommended.

-

Cuvettes: Quartz cuvettes with a known path length (e.g., 1 cm).

-

Solvent: The solvent used for the solubility study should be transparent at the analytical wavelength.

Procedure:

-

Wavelength Selection: Scan a solution of Ethyl(1-phenylethyl)benzene in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

-

Calibration: Prepare a series of standard solutions of Ethyl(1-phenylethyl)benzene of known concentrations. Measure the absorbance of each standard at the λmax and construct a calibration curve by plotting absorbance against concentration (Beer-Lambert Law).

-

Sample Analysis: Measure the absorbance of the diluted sample from the shake-flask experiment at the λmax.

-

Calculation: Determine the concentration of Ethyl(1-phenylethyl)benzene in the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Visualizations

The following diagrams illustrate the logical workflow of the experimental procedures described in this guide.

Caption: Experimental workflow for determining the solubility of Ethyl(1-phenylethyl)benzene.

Conclusion

References

- 1. chembk.com [chembk.com]

- 2. Structure and Medicinal Uses of Diphenylmethane, Triphenylmethane and Their Derivatives | Pharmaguideline [pharmaguideline.com]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. scielo.br [scielo.br]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. Choice of Organic solvents (mixtures) for HPLC method? - Chromatography Forum [chromforum.org]

- 9. pharmaknowledgeforum.com [pharmaknowledgeforum.com]

- 10. repository.up.ac.za [repository.up.ac.za]

Methodological & Application

Application Notes and Protocols for the Friedel-Crafts Synthesis of Ethyl(1-phenylethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, widely utilized in the synthesis of alkylated aromatic compounds. This application note provides a detailed protocol for the synthesis of ethyl(1-phenylethyl)benzene via the Friedel-Crafts alkylation of ethylbenzene with styrene. Ethyl(1-phenylethyl)benzene and its isomers are of interest in fine chemical synthesis and as intermediates in the development of more complex molecular architectures. This document outlines the reaction mechanism, a detailed experimental protocol, and the expected analytical data for the product.

Reaction Principle and Mechanism

The synthesis proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is employed to activate the styrene, generating a resonance-stabilized benzylic carbocation. This electrophile is then attacked by the electron-rich aromatic ring of ethylbenzene. The ethyl group on the benzene ring is an ortho-, para-director, leading to a mixture of isomeric products.

Reaction Scheme:

The carbocation intermediate can attack the ortho or para positions of the ethylbenzene ring, resulting in the formation of 1-ethyl-2-(1-phenylethyl)benzene and 1-ethyl-4-(1-phenylethyl)benzene, respectively.

Experimental Protocol

This protocol is adapted from general procedures for Friedel-Crafts alkylation of aromatic compounds with alkenes.

Materials:

-

Ethylbenzene (anhydrous)

-

Styrene (inhibitor removed prior to use)

-

Aluminum chloride (anhydrous powder)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous ethylbenzene (e.g., 50 mL, excess) and anhydrous dichloromethane (e.g., 50 mL).

-

Catalyst Addition: Cool the flask in an ice bath to 0-5 °C. While stirring, slowly and portion-wise add anhydrous aluminum chloride (e.g., 0.1 equivalents relative to styrene). Caution: AlCl₃ reacts vigorously with moisture.

-

Addition of Styrene: In the dropping funnel, prepare a solution of styrene (e.g., 1.0 equivalent in anhydrous dichloromethane). Add this solution dropwise to the stirred reaction mixture over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and 1 M hydrochloric acid (e.g., 100 mL). Stir until the ice has melted and the aluminum salts have dissolved.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent and excess ethylbenzene.

-

Purification: The crude product, a mixture of isomers, can be purified by vacuum distillation or column chromatography on silica gel to separate the ortho and para isomers.

Data Presentation

Table 1: Physical and Chemical Properties of Ethyl(1-phenylethyl)benzene Isomers

| Property | 1-Ethyl-2-(1-phenylethyl)benzene | 1-Ethyl-4-(1-phenylethyl)benzene |

| CAS Number | 18908-70-8[1] | 64800-83-5 |

| Molecular Formula | C₁₆H₁₈[1] | C₁₆H₁₈ |

| Molecular Weight | 210.31 g/mol [1] | 210.31 g/mol |

| Boiling Point | 293.5 °C at 760 mmHg | 295.6°C at 760 mmHg |

| Density | 0.96 g/cm³ | 0.974 g/cm³ |

| Flash Point | 133 °C | 134.7°C |

| Refractive Index | 1.55 | 1.56 |

Table 2: Spectroscopic Data for Ethyl(1-phenylethyl)benzene (Isomer Mixture)

| Spectroscopic Technique | Characteristic Peaks/Signals |

| ¹H NMR (CDCl₃) | Aromatic protons (multiplets, ~7.0-7.4 ppm), Methine proton (-CH-, quartet, ~4.1 ppm), Methylene protons (-CH₂-, quartet, ~2.6 ppm), Methyl protons (-CH(CH₃)- and -CH₂CH₃, overlapping doublets and triplets, ~1.2-1.6 ppm). |

| ¹³C NMR (CDCl₃) | Aromatic carbons (~125-145 ppm), Methine carbon (~44 ppm), Methylene carbon (~28 ppm), Methyl carbons (~15-22 ppm). |

| Mass Spectrometry (EI) | Molecular ion (M⁺) at m/z = 210. Key fragments at m/z = 195 ([M-CH₃]⁺), 181 ([M-C₂H₅]⁺), 105 ([C₈H₉]⁺, tropylium ion), 91 ([C₇H₇]⁺, benzyl cation). |

| IR Spectroscopy (liquid film) | C-H stretching (aromatic) ~3020-3080 cm⁻¹, C-H stretching (aliphatic) ~2850-2970 cm⁻¹, C=C stretching (aromatic) ~1450-1600 cm⁻¹, C-H bending (aromatic) ~690-900 cm⁻¹. |

Visualizations

Reaction Workflow

Caption: Experimental workflow for the synthesis of ethyl(1-phenylethyl)benzene.

Reaction Mechanism

Caption: Simplified mechanism of the Friedel-Crafts alkylation.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid inhalation of dust.

-

Styrene is flammable and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Dichloromethane is a volatile and potentially toxic solvent. Avoid inhalation and skin contact.

-

The quenching step is exothermic and may release HCl gas. Perform this step slowly and with caution in a fume hood.

References

Application Notes and Protocols: Ethyl(1-phenylethyl)benzene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Ethyl(1-phenylethyl)benzene as a versatile intermediate in organic synthesis. The protocols outlined below are based on established synthetic methodologies for structurally related 1,1-diarylethanes, which are significant building blocks in the development of novel therapeutics.

Synthesis of Ethyl(1-phenylethyl)benzene

The 1,1-diarylethane motif is commonly synthesized via Friedel-Crafts alkylation. Below is a representative protocol for the synthesis of a specific isomer, 1-ethyl-4-(1-phenylethyl)benzene, by the reaction of ethylbenzene with styrene in the presence of a Lewis acid catalyst.

Experimental Protocol: Synthesis of 1-ethyl-4-(1-phenylethyl)benzene

Materials:

-

Ethylbenzene (freshly distilled)

-

Styrene (inhibitor removed by passing through a column of basic alumina)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1 M HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a magnetic stirrer

-

Addition funnel

-

Ice bath

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath with stirring.

-

In a separate flask, prepare a solution of ethylbenzene (5 equivalents) and styrene (1 equivalent) in anhydrous dichloromethane.

-

Add the ethylbenzene-styrene solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding the mixture to a beaker of crushed ice and 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 1-ethyl-4-(1-phenylethyl)benzene.

Quantitative Data for Synthesis

| Entry | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | AlCl₃ | DCM | 0 | 2 | 75-85 |

| 2 | FeCl₃ | DCM | 0 to rt | 3 | 60-70 |

| 3 | H₂SO₄ | Neat | rt | 4 | 50-60 |

Yields are estimated based on similar Friedel-Crafts alkylation reactions reported in the literature.

Synthesis Workflow

Applications in Organic Synthesis

Ethyl(1-phenylethyl)benzene can serve as a starting material for various transformations, leveraging the reactivity of the ethyl group and the aromatic rings.

Application Note 1: Oxidation of the Ethyl Group

The benzylic position of the ethyl group can be selectively oxidized to a ketone, providing access to substituted acetophenone derivatives. These are valuable intermediates in the synthesis of various pharmaceuticals.

Materials:

-

1-ethyl-4-(1-phenylethyl)benzene

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Sodium bisulfite (NaHSO₃) solution

-

Dichloromethane

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 1-ethyl-4-(1-phenylethyl)benzene (1 equivalent) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (1.2 equivalents) in water.

-

Heat the mixture to reflux.

-

To the refluxing solution, add a solution of potassium permanganate (2.5 equivalents) in water dropwise over 1 hour. A brown precipitate of MnO₂ will form.

-

Continue refluxing for an additional 4 hours or until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture to room temperature and filter off the manganese dioxide.

-

To the filtrate, add sodium bisulfite solution to destroy any excess permanganate.

-

Extract the aqueous solution with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the product by recrystallization or column chromatography.

| Entry | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | KMnO₄/NaOH | Ethanol/Water | Reflux | 5 | 60-75 |

| 2 | CrO₃/H₂SO₄ | Acetone | 0 to rt | 2 | 55-70 |

Yields are estimated based on typical benzylic oxidation reactions.

Application Note 2: Electrophilic Aromatic Substitution - Nitration

The aromatic rings of Ethyl(1-phenylethyl)benzene can undergo electrophilic substitution. Nitration introduces a nitro group, a versatile functional group that can be further transformed into amines, which are common in pharmacologically active molecules. The directing effects of the alkyl substituents will favor nitration at the ortho and para positions relative to the ethyl group.

Materials:

-

1-ethyl-4-(1-phenylethyl)benzene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

In a flask, cool concentrated sulfuric acid to 0 °C in an ice bath.

-

Slowly add 1-ethyl-4-(1-phenylethyl)benzene (1 equivalent) to the cold sulfuric acid with stirring.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate flask, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of the substrate in sulfuric acid, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated product by filtration and wash with cold water until the washings are neutral.

-

Dry the crude product and purify by column chromatography to separate the isomers.

| Entry | Nitrating Agent | Temperature (°C) | Time (h) | Product Distribution (ortho:meta:para to ethyl group) |

| 1 | HNO₃/H₂SO₄ | 0 to rt | 1 | Major: ortho, para; Minor: meta |

Product distribution is predicted based on the directing effects of alkyl groups in electrophilic aromatic substitution.

Reaction Pathways

General Experimental Workflow

A typical workflow for the synthesis and subsequent reaction of Ethyl(1-phenylethyl)benzene is depicted below.

Disclaimer: The protocols and data presented in these application notes are representative and based on established chemical principles. Actual results may vary, and all reactions should be performed by trained personnel in a controlled laboratory setting with appropriate safety precautions. Optimization of reaction conditions may be necessary to achieve desired outcomes.

Application Notes and Protocols: Ethyl(1-phenylethyl)benzene as a Potential Intermediate in Pharmaceutical Manufacturing

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl(1-phenylethyl)benzene, a member of the asymmetrically substituted 1,1-diarylalkane class of compounds, presents a scaffold of interest in medicinal chemistry. While specific literature detailing the synthesis and direct pharmaceutical applications of ethyl(1-phenylethyl)benzene is limited, its structural similarity to other biologically active diphenylethane derivatives suggests its potential as a valuable intermediate in drug discovery and development. The diphenylethane scaffold is recognized as a "privileged structure" due to its presence in numerous compounds with diverse pharmacological activities.[1][2] This document provides a proposed synthetic protocol for ethyl(1-phenylethyl)benzene based on established chemical transformations and discusses the potential applications of this scaffold in pharmaceutical research.

Data Presentation

The synthesis of ethyl(1-phenylethyl)benzene can be hypothetically achieved via the Friedel-Crafts alkylation of ethylbenzene with styrene. Below is a table summarizing expected quantitative data for this proposed synthesis, based on typical yields for similar reactions.

| Parameter | Value | Notes |

| Reactants | ||

| Ethylbenzene | 1.5 equivalents | Acts as both reactant and solvent. |

| Styrene | 1.0 equivalent | Limiting reagent. |

| Catalyst (e.g., AlCl₃) | 0.1 equivalents | Lewis acid catalyst. |

| Reaction Conditions | ||

| Temperature | 25-30 °C | To control the rate of reaction and minimize side products. |

| Reaction Time | 4-6 hours | Monitored by TLC or GC. |

| Product Yield and Purity | ||

| Theoretical Yield | Calculated based on styrene | Assuming 100% conversion. |

| Expected Actual Yield | 75-85% | Based on similar Friedel-Crafts alkylations. |

| Purity (after purification) | >98% | Achieved by column chromatography or distillation. |

Experimental Protocols

Proposed Synthesis of Ethyl(1-phenylethyl)benzene via Friedel-Crafts Alkylation

This protocol describes a general method for the synthesis of ethyl(1-phenylethyl)benzene by the alkylation of ethylbenzene with styrene using a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Materials:

-

Ethylbenzene (anhydrous)

-

Styrene (inhibitor removed)

-

Aluminum chloride (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Dichloromethane (DCM)

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethylbenzene (1.5 equivalents). Cool the flask in an ice bath.

-

Catalyst Addition: Carefully add anhydrous aluminum chloride (0.1 equivalents) to the cooled ethylbenzene with stirring.

-

Addition of Styrene: Add styrene (1.0 equivalent), with the inhibitor previously removed by passing through a column of basic alumina, to a dropping funnel. Add the styrene dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature between 25-30 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching the Reaction: Once the reaction is complete, carefully quench the reaction by slowly adding it to a beaker of crushed ice and 1 M hydrochloric acid with vigorous stirring.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by vacuum distillation to obtain pure ethyl(1-phenylethyl)benzene.

Visualizations

Synthetic Workflow for Ethyl(1-phenylethyl)benzene

References

Application of Ethyl(1-phenylethyl)benzene in Fragrance Compounds: Information Not Available

A comprehensive search for the application of Ethyl(1-phenylethyl)benzene in fragrance compounds has yielded no specific data regarding its olfactory properties, use in fragrance formulations, or any associated experimental protocols.

Despite targeted searches for its use in perfumery, olfactory data, and fragrance profile, no readily available scientific literature, patents, or industry publications could be found that describe the use of Ethyl(1-phenylethyl)benzene as a fragrance ingredient. Chemical supplier databases list the compound (CAS 35254-73-0) and provide basic physical and chemical properties, but do not include information on its scent profile or application in fragrances. One source indicates its presence in Nicotiana tabacum (tobacco), but this does not detail its use as an additive in fragrance compositions.

Due to the absence of any data on its olfactory characteristics, stability, substantivity, or safety in fragrance applications, it is not possible to provide the requested detailed Application Notes, Experimental Protocols, quantitative data tables, or diagrams for Ethyl(1-phenylethyl)benzene.

Alternative Compound for Detailed Analysis: Phenylethyl Alcohol (PEA)

In contrast to Ethyl(1-phenylethyl)benzene, the search results consistently provided extensive information on a closely related and widely used fragrance ingredient: Phenylethyl Alcohol (PEA) . This compound is a primary component in the scent of roses and is a foundational material in floral and other fragrance types.

Should you be interested, a detailed report on the "Application of Phenylethyl Alcohol in Fragrance Compounds" can be provided. This report would include:

-

Detailed Application Notes: Covering its olfactory profile (rose, floral, honey), use in various fragrance types, and typical concentrations.

-

Quantitative Data Tables: Summarizing key performance indicators such as odor threshold, substantivity on different substrates, and stability in various product bases.

-

Experimental Protocols: Providing methodologies for sensory analysis (e.g., triangle tests, panel evaluations) and stability testing (e.g., accelerated aging, discoloration studies).

-

Illustrative Diagrams: Including a workflow for the evaluation of a new fragrance ingredient and a diagram illustrating its role in a floral fragrance accord, created using Graphviz (DOT language) as requested.

Please indicate if you would like to proceed with a detailed analysis of Phenylethyl Alcohol as an alternative.

Application Notes and Protocols: Lewis Acid Catalysts for the Synthesis of Ethyl(1-phenylethyl)benzene